N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide
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Overview
Description
N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a but-3-yn-1-yl group attached to a 2,4-dichloro-5-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonyl chloride and but-3-yn-1-amine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0°C to room temperature.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are also integrated into the production process to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various sulfonamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(but-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide: Used in click chemistry and proteomics.
But-3-yn-1-ylbenzene: A simpler alkynylbenzene derivative.
Glycine, 2-cyclohexyl-N-(but-3-yn-1-yl)oxycarbonyl-, undecyl ester: Another compound with a similar alkynyl group.
This comprehensive overview highlights the significance of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-but-3-ynyl-2,4-dichloro-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2S/c1-3-4-5-14-17(15,16)11-6-8(2)9(12)7-10(11)13/h1,6-7,14H,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAQEGJVBZWTQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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